8-epi-Grandifloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-epi-Grandifloric acid is a natural product found in Thunbergia laurifolia with data available.
Scientific Research Applications
Isolation and Structural Elucidation
8-epi-Grandifloric acid has been isolated from the aerial part of Thunbergia laurifolia, along with other compounds. Its structural elucidation was based on the analyses of spectroscopic data (Kanchanapoom, Kasai, & Yamasaki, 2002).
Biomarker of Oxidative Stress
This compound, particularly 8-epi PGF(2alpha), is widely used as a biomarker of oxidative stress. An analytical method using liquid chromatography/tandem mass spectrometry was developed for its determination in various human samples, indicating its significance in biomedical research (Bastani, Gundersen, & Blomhoff, 2009).
Role in Peroxidation of Polyunsaturated Fatty Acids
Studies have shown that compounds like 8-epi PGF2alpha, which arise from the non-enzymatic peroxidation of arachidonic acid, are also likely to form from other polyunsaturated fatty acids. This suggests their utility as biomarkers for lipid peroxidation in various nutritional and biomedical studies (Nourooz-Zadeh, Halliwell, & Anggard, 1997).
Relationship with Coronary Heart Disease
This compound, specifically 8-epi-PGF2 alpha, has been observed to accumulate in coronary arteries of patients with coronary heart disease. This finding suggests its potential involvement in atherogenesis and its significance in cardiovascular research (Mehrabi et al., 1999).
Anti-Hepatitis B Virus Activity
A study evaluated the effect of 8-epi-kingiside, derived from Jasminum officinale var. grandiflorum, on hepatitis B virus replication, demonstrating its potential as a therapeutic agent for HBV infection. This highlights the significance of this compound derivatives in antiviral research (Zhao Guiqin et al., 2013).
Cyclooxygenase-Dependent Formation
This compound, particularly 8-epi PGF2α, can be formed via cyclooxygenase-dependent pathways, as evidenced in human platelets. This suggests its potential role beyond being a mere oxidative stress biomarker and its involvement in physiological processes (Praticò, Lawson, & FitzGerald, 1995).
Novel Iridoid Glycosides
Research on Thunbergia grandiflora led to the isolation of novel iridoid glycosides, including grandifloric acid, which has implications for the study of plant chemistry and potential pharmacological applications (Ismail, El-Azizi, Khalifa, & Stermitz, 1996).
Airway and Vascular Effects
8-epi-Prostaglandin F2 alpha, a derivative of this compound, was studied for its effects on pulmonary vascular and airway tone in isolated rat lungs, suggesting its potential implications in respiratory physiology and pathophysiology (Kang et al., 1993).
Properties
Molecular Formula |
C15H22O9 |
---|---|
Molecular Weight |
346.33 g/mol |
IUPAC Name |
(1S,4aR,7R,7aS)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-carboxylic acid |
InChI |
InChI=1S/C15H22O9/c16-5-8-10(17)11(18)12(19)15(23-8)24-14-9-6(3-4-22-14)1-2-7(9)13(20)21/h3-4,6-12,14-19H,1-2,5H2,(H,20,21)/t6-,7-,8-,9+,10-,11+,12-,14+,15+/m1/s1 |
InChI Key |
ZUKLFFYDSALIQW-JPFCZCFUSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@H]1C=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O |
SMILES |
C1CC(C2C1C=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O |
Canonical SMILES |
C1CC(C2C1C=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O |
Synonyms |
8-epi-grandifloric acid 8-grandifloric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.